(4-Fluorobenzyl)triphenylphosphonium chloride

Vue d'ensemble

Description

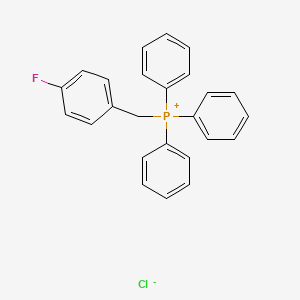

(4-Fluorobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21ClFP. It is characterized by the presence of a triphenylphosphonium group attached to a 4-fluorobenzyl moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Fluorobenzyl)triphenylphosphonium chloride can be synthesized through the reaction of triphenylphosphine with 4-fluorobenzyl chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as acetonitrile. The reaction conditions often involve heating to facilitate the formation of the phosphonium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

(4-Fluorobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

Addition Reactions: The compound can react with metal halides to form complex salts, such as hexachlorozirconate and hexachlororuthenate

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal halides like zirconium tetrachloride and ruthenium chloride. These reactions are typically carried out in solvents like acetonitrile or dimethyl sulfoxide under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include complex salts such as (4-fluorobenzyl)triphenylphosphonium hexachlorozirconate and (4-fluorobenzyl)triphenylphosphonium hexachlororuthenate .

Applications De Recherche Scientifique

Molecular Imaging and Positron Emission Tomography

Mitochondrial Membrane Potential Imaging

One of the most significant applications of (4-Fluorobenzyl)triphenylphosphonium chloride is its use as a radiolabeled probe for positron emission tomography (PET). The compound, specifically the fluorinated version [^18F]FBnTP, has been synthesized to target mitochondrial membrane potential due to its lipophilic and cationic properties. This capability allows researchers to visualize metabolic activity in living organisms, particularly in cancer models.

- Case Study : A study demonstrated the automated synthesis of [^18F]FBnTP, which was successfully used for in vivo imaging of non-small cell lung cancer in mouse models. The tracer enabled profiling of mitochondrial heterogeneity across different tumor subtypes, providing insights into cancer metabolism and potential therapeutic targets .

Chemical Biology

Cellular Uptake Studies

this compound is utilized in chemical biology to study cellular uptake mechanisms. The compound's ability to penetrate cell membranes makes it a valuable tool for investigating mitochondrial function and dynamics.

- Application : Researchers have employed this compound to explore the effects of various treatments on mitochondrial health and apoptosis in different cell types. Its effectiveness in selectively accumulating in mitochondria allows for detailed studies on mitochondrial dysfunction related to diseases such as neurodegeneration and cancer .

Synthesis of Bioactive Molecules

Building Block for Drug Development

The compound serves as a precursor in synthesizing other bioactive molecules. Its unique structure facilitates modifications that can lead to new therapeutic agents.

- Example : The synthesis pathway involving this compound has been explored to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. Such derivatives can target specific biological pathways, making them candidates for drug development .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound is used as a reagent in various chromatographic techniques to separate and analyze compounds.

- Technique : Its application in high-performance liquid chromatography (HPLC) has been documented, where it aids in the purification of complex mixtures, particularly those involving phosphonium salts or related compounds .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Molecular Imaging | PET imaging of mitochondrial potential | Effective in profiling cancer metabolism |

| Chemical Biology | Cellular uptake studies | Insights into mitochondrial dysfunction |

| Synthesis of Bioactive Molecules | Precursor for drug development | Enables creation of derivatives with enhanced activity |

| Analytical Chemistry | HPLC reagent for separation | Useful in purifying phosphonium-related compounds |

Mécanisme D'action

The mechanism of action of (4-fluorobenzyl)triphenylphosphonium chloride involves its ability to form stable complexes with metal ions. The triphenylphosphonium group acts as a ligand, coordinating with metal centers to form various complex salts. These interactions are facilitated by the electron-donating properties of the phosphonium group and the electron-withdrawing effect of the fluorobenzyl moiety .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Chlorobenzyl)triphenylphosphonium chloride

- (4-Bromobenzyl)triphenylphosphonium chloride

- (4-Methylbenzyl)triphenylphosphonium chloride

Uniqueness

(4-Fluorobenzyl)triphenylphosphonium chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical processes .

Activité Biologique

(4-Fluorobenzyl)triphenylphosphonium chloride is a quaternary ammonium salt known for its significant biological activity, particularly in the context of mitochondrial targeting and cancer research. This compound's unique properties stem from its lipophilic nature, allowing it to selectively accumulate in mitochondria, which is a critical factor in its potential therapeutic applications.

- Molecular Formula : CHClFP

- Molar Mass : 406.86 g/mol

- Stability : Stable under dry conditions but sensitive to moisture, light, and heat, which can lead to decomposition.

- Irritation : Classified as an irritant, causing skin and eye irritation upon contact.

The biological activity of this compound primarily involves its interaction with mitochondrial membranes. Due to its lipophilic characteristics, it can cross cellular membranes and accumulate in mitochondria where it modulates various biological processes:

- Mitochondrial Targeting : The compound's ability to target mitochondria is attributed to its positive charge and lipophilicity, making it a suitable candidate for delivering therapeutic agents directly to these organelles.

- Influence on Cellular Respiration : Research indicates that it can affect mitochondrial respiration and apoptosis pathways, potentially leading to increased apoptosis in cancer cells due to the disruption of mitochondrial function.

Research Findings

Recent studies have highlighted the compound's potential applications in cancer treatment by exploiting its selective accumulation in cancerous cells that often exhibit higher mitochondrial membrane potentials compared to normal cells.

Case Studies

-

Mitochondrial Accumulation Studies :

- In vitro studies demonstrated that this compound accumulates significantly in human lung carcinoma cells (H345), with uptake kinetics similar to other phosphonium salts like [^3H]TPP (triphenylphosphonium) .

- Biodistribution studies in animal models showed that the compound predominantly accumulates in the kidneys, heart, and liver, indicating a potential for targeted therapeutic applications .

- Cancer Cell Apoptosis :

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Fluorobenzyl)(triphenyl)phosphonium chloride | CHClFP | Mitochondrial targeting potential |

| (4-Fluorobenzyl)(diphenyl)phosphonium bromide | CHBrFP | Less lipophilic than triphenyl variant |

| (benzyl)(triphenyl)phosphonium chloride | CHClP | Lacks fluorine substitution, different reactivity |

| (4-Methylbenzyl)(triphenyl)phosphonium chloride | CHClP | Methyl group alters electronic properties |

The unique fluorinated benzene ring of this compound enhances its lipophilicity and biological activity compared to other phosphonium salts without fluorine substitutions. This property allows for more effective targeting of mitochondria.

Propriétés

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.ClH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHDAHHYMRXLIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369940 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3462-95-1 | |

| Record name | (4-Fluorobenzyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of (4-Fluorobenzyl)triphenylphosphonium chloride in inorganic synthesis?

A: this compound serves as a valuable cationic precursor for synthesizing various metal complexes. The presence of the phosphonium group grants stability and solubility to the cation, while the fluoride substituent on the benzyl ring can potentially influence the reactivity and properties of the resulting complexes. For instance, it has been successfully employed in synthesizing hexachlorozirconate salts [] and dicyanodihaloaurate complexes [].

Q2: What insights do the crystal structures of complexes containing (4-Fluorobenzyl)triphenylphosphonium cations provide?

A: Crystallographic studies of complexes containing (4-Fluorobenzyl)triphenylphosphonium, such as (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate [] and (4-Fluorobenzyl)triphenylphosphonium dicyanodihaloaurates [], offer valuable information about the coordination geometry around the metal centers and the influence of the cation on the crystal packing. These insights are crucial for understanding the structure-property relationships in these materials.

Q3: Can you elaborate on the synthesis and characterization of (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate?

A: (4-Fluorobenzyl)triphenylphosphonium hexachlorozirconate, with the formula [Ph3PCH2C6H4F-4][ZrCl6], was synthesized through the reaction of this compound with zirconium tetrachloride []. The resulting compound was characterized using X-ray diffraction, revealing a structure composed of discrete [ZrCl6]2- anions and [Ph3PCH2C6H4F-4]+ cations. This highlights the utility of this compound as a starting material for accessing diverse metal complexes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.